

structural analysis and comparison of 3-(3-iodophenyl)propanoic acid derivatives

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Compound of Interest

Compound Name: **3-(3-iodophenyl)propanoic Acid**

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An In-Depth Guide to the Structural Analysis and Comparison of **3-(3-Iodophenyl)propanoic Acid** and Its Derivatives

Introduction: The Significance of Iodinated Phenylpropanoic Acids

3-(Iodophenyl)propanoic acids are a class of halogenated aromatic compounds that serve as versatile building blocks in organic synthesis and as scaffolds in medicinal chemistry. The parent compound, **3-(3-iodophenyl)propanoic acid**, has been noted for its potential accumulation in brain and muscle tissue, suggesting its utility as an analog for diagnostic agents. The position of the iodine atom on the phenyl ring—ortho (2-), meta (3-), or para (4)—profoundly influences the molecule's steric and electronic properties. These subtle changes can dramatically alter its physicochemical characteristics, spectroscopic signature, and biological interactions.

Understanding the precise three-dimensional structure and electronic distribution of these derivatives is paramount for designing novel therapeutics or molecular probes. For instance, phenylpropanoic acid derivatives are known to target critical receptors like the peroxisome proliferator-activated receptors (PPARs), which are involved in glucose and lipid metabolism.^[1] ^[2] This guide provides the analytical framework necessary to dissect and compare these structures with high fidelity.

Core Physicochemical Properties: A Comparative Overview

The initial step in characterizing any compound is to establish its fundamental physicochemical properties. The location of the bulky and electronegative iodine atom affects crystal packing and intermolecular forces, leading to variations in properties like melting point.

Property	3-(2-Iodophenyl)propanoic Acid (ortho)	3-(3-Iodophenyl)propanoic Acid (meta)	3-(4-Iodophenyl)propanoic Acid (para)
CAS Number	96606-95-0[3]	68034-75-3[4]	1643-29-4[5]
Molecular Formula	C ₉ H ₉ IO ₂ [3]	C ₉ H ₉ IO ₂ [4]	C ₉ H ₉ IO ₂ [5]
Molecular Weight	276.07 g/mol [3]	276.07 g/mol [4]	276.07 g/mol [5]
Melting Point	87-92 °C[3]	64 °C (Flash Point)	Not specified
SMILES	OC(=O)CCc1ccccc1I[3]	C1=CC(=CC(=C1)I)C CC(=O)O	C1=CC(=CC=C1CCC (=O)O)I[5]

Methodologies for Definitive Structural Analysis

A multi-technique approach is essential for unambiguous structural elucidation. Spectroscopic methods provide information about connectivity and functional groups, while X-ray crystallography offers a definitive view of the three-dimensional atomic arrangement.

Synthesis of Iodophenylpropanoic Acids

While numerous synthetic routes exist, a common approach involves the hydrolysis of the corresponding nitrile precursor. For example, 3-iodophenylacetic acid can be synthesized by refluxing 2-(3-iodophenyl)acetonitrile with an aqueous sodium hydroxide solution, followed by acidification.[6] Similar principles can be applied to synthesize the propanoic acid analogs. Another versatile method involves the copper-catalyzed reaction of aryl iodides with 3-mercaptopropionic acid, which can serve as a precursor for further transformations.[7][8]

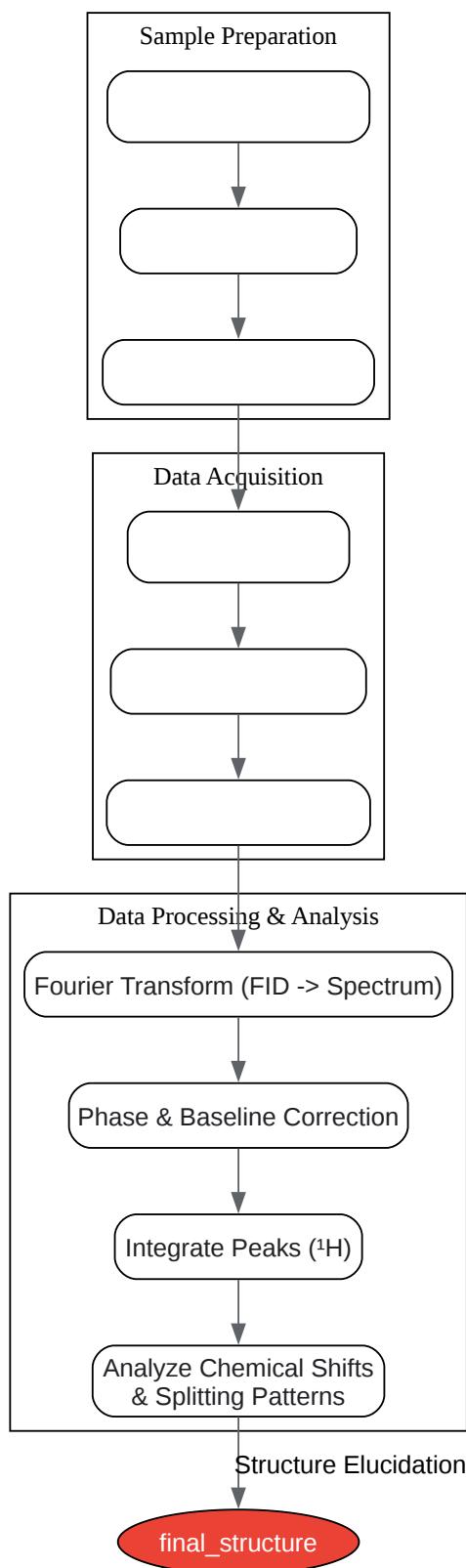
Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the iodophenylpropanoic acid derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[9]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.0$ ppm), if not already present in the solvent.[10]
- Data Acquisition: Acquire the ^1H spectrum, followed by the ^{13}C spectrum. For ^{13}C , a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[9]
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased, baseline-corrected, and calibrated to the TMS signal. [9]

Workflow for NMR Analysis



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Caption: Workflow for NMR-based structural elucidation.

Comparative Analysis of Isomers by ^1H NMR The key distinguishing features in the ^1H NMR spectra of the isomers are found in the aromatic region (typically δ 6.5-8.0 ppm).

- 3-(2-Iodophenyl)propanoic acid (ortho): The aromatic protons will exhibit a complex multiplet pattern due to their distinct chemical environments and coupling interactions.
- **3-(3-Iodophenyl)propanoic acid** (meta): This isomer will show a more distinct pattern. The proton between the two substituents (if another were present) is often the most downfield. One would expect to see a singlet-like resonance for the proton at C2, a doublet for the proton at C6, and a triplet for the proton at C5, with another doublet for the proton at C4.
- 3-(4-Iodophenyl)propanoic acid (para): Due to symmetry, this isomer will display the simplest aromatic signal: two doublets, each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

The propanoic acid chain protons ($-\text{CH}_2-\text{CH}_2-\text{COOH}$) will appear as two triplets at approximately δ 2.5-3.0 ppm. The acidic proton of the carboxyl group ($-\text{COOH}$) will appear as a broad singlet at a high chemical shift (δ 10-12 ppm), which is exchangeable with D_2O .^[11]

IR spectroscopy is excellent for identifying functional groups.

Experimental Protocol: FT-IR

- Sample Preparation: For a solid sample, mix a small amount (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet. Alternatively, for a liquid sample or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl).^[9]
- Background Scan: Perform a background scan of the empty sample holder or salt plates to subtract atmospheric CO_2 and H_2O signals.
- Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm^{-1} .

Expected Absorption Bands

- O–H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm^{-1} .

- C–H Stretch (Aromatic): Sharp peaks just above 3000 cm^{-1} .
- C–H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} (e.g., $2950\text{--}2850\text{ cm}^{-1}$).
- C=O Stretch (Carboxylic Acid): A strong, sharp peak around $1700\text{--}1725\text{ cm}^{-1}$.
- C=C Stretch (Aromatic): Peaks in the $1600\text{--}1450\text{ cm}^{-1}$ region.
- C–I Stretch: A weak to medium band in the fingerprint region, typically around $600\text{--}500\text{ cm}^{-1}$.

The overall IR spectra for the three isomers will be very similar, as they all contain the same functional groups. Minor shifts in the fingerprint region may be observed due to differences in substitution patterns.

MS provides the molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition.

Expected Features

- Molecular Ion (M^+): A clear peak at $\text{m/z} = 276$, corresponding to the molecular weight.
- Isotopic Pattern: Iodine is monoisotopic (^{127}I), so no characteristic halogen isotopic cluster will be seen for the molecular ion, unlike with chlorine or bromine.
- Key Fragments: Expect to see fragmentation corresponding to the loss of the carboxyl group ($-\text{COOH}$, 45 Da) or the entire propanoic acid side chain. Alpha cleavage next to the aromatic ring is also a common fragmentation pathway.

X-ray Crystallography

For a definitive, unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard.[\[12\]](#) It provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.

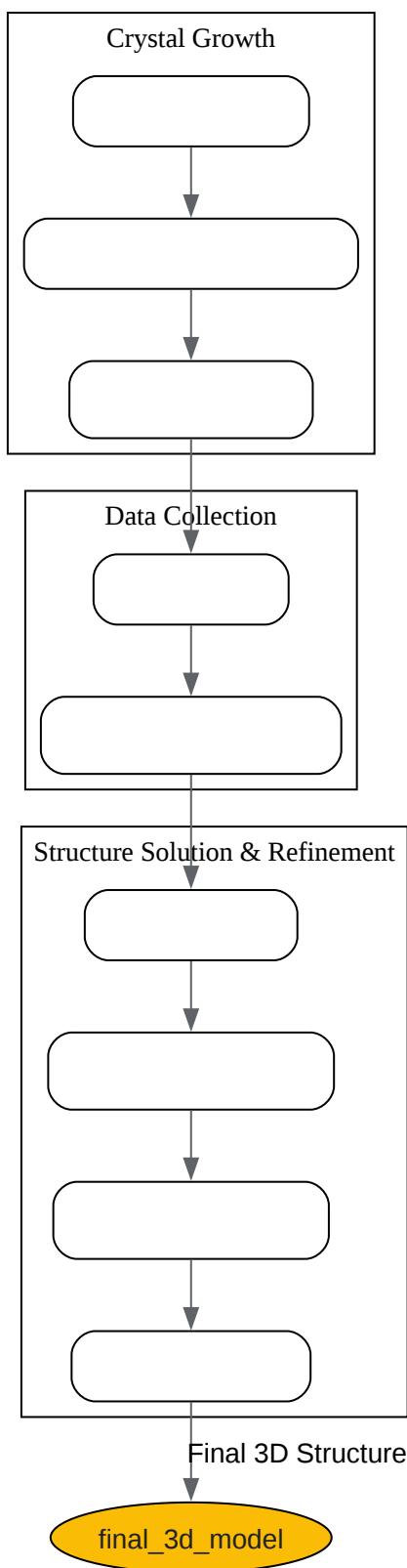
Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow

evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

- Mounting: Carefully mount a selected crystal on a goniometer head.[13]
- Data Collection: Place the crystal in a cooled nitrogen stream (e.g., 120 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[13]
- Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the electron density. Refine this model against the experimental data to locate all atoms and determine their precise positions and thermal parameters.[13][14]

Workflow for X-ray Crystallography



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Caption: Generalized workflow for single-crystal X-ray analysis.

Structural Insights Crystallography would reveal how the isomers pack in the solid state. A key feature to analyze would be the hydrogen-bonding network formed by the carboxylic acid groups. Often, they form centrosymmetric dimers. The analysis would also show the precise C-I bond length and how the iodine atom participates in any intermolecular interactions, such as halogen bonding, which is a significant non-covalent interaction in drug design.[15]

Structure-Activity Relationships (SAR)

The structural variations among these isomers directly impact their potential biological activity. The position of the halogen can influence how the molecule fits into a receptor's binding pocket and its electronic interactions.

- **Steric Effects:** The ortho isomer is the most sterically hindered, which could prevent it from binding to a target protein as effectively as the less hindered meta and para isomers.
- **Electronic Effects:** Iodine is an electron-withdrawing group (via induction) but also a weak electron-donating group (via resonance). The net effect influences the pKa of the carboxylic acid and the electron density of the aromatic ring, which are critical for receptor binding.
- **Halogen Bonding:** The iodine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. The geometric constraints of this interaction are highly dependent on the iodine's position. Studies on other halogenated compounds have shown that such interactions can lead to dramatic increases in binding potency.[15]

Research on related phenylpropanoic acid analogs has demonstrated that modifications to the scaffold can yield potent and selective antagonists for targets like the EP3 receptor, highlighting the therapeutic potential of this chemical class.[16][17]

Conclusion

The structural analysis of **3-(3-iodophenyl)propanoic acid** and its ortho and para isomers requires a synergistic application of modern analytical techniques. While NMR, IR, and MS provide a comprehensive picture of the molecular formula and connectivity, single-crystal X-ray crystallography offers the ultimate resolution for understanding three-dimensional structure and intermolecular forces. The distinct spectroscopic signatures of the isomers, particularly in their ¹H NMR spectra, allow for their unambiguous identification. The subtle differences in their

structures, dictated by the position of the iodine atom, have profound implications for their physicochemical properties and their potential to interact with biological targets, forming the basis of rational drug design.

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